molecular formula C23H33BrN2O3 B2695992 Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate CAS No. 305794-45-0

Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate

Cat. No.: B2695992
CAS No.: 305794-45-0
M. Wt: 465.432
InChI Key: TVDQSWAAZXWYMG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-bromobenzoyl)-4’-methyl-[1,4’-bipiperidine]-1’-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromobenzoyl moiety, and a bipiperidine framework. Its chemical formula is C22H31BrN2O3, and it is often utilized in the synthesis of more complex molecules due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromobenzoyl)-4’-methyl-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from simple piperidine derivatives.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with the bipiperidine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Tert-butyl Group: The tert-butyl ester is formed by reacting the carboxylic acid derivative of the bipiperidine with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Friedel-Crafts Acylation: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Purification Techniques: Employing crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the bipiperidine ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction of the bromobenzoyl group can lead to the formation of benzyl alcohol derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles for Substitution: Ammonia (NH3), sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

Medicine

    Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-bromobenzoyl)-4’-methyl-[1,4’-bipiperidine]-1’-carboxylate exerts its effects often involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels in the CNS.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, and interaction with receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chlorobenzoyl)-4’-methyl-[1,4’-bipiperidine]-1’-carboxylate
  • Tert-butyl 4-(4-fluorobenzoyl)-4’-methyl-[1,4’-bipiperidine]-1’-carboxylate

Uniqueness

  • Bromine Substitution : The presence of the bromine atom in the bromobenzoyl group imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
  • Reactivity : The bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

tert-butyl 4-[4-(4-bromobenzoyl)piperidin-1-yl]-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33BrN2O3/c1-22(2,3)29-21(28)25-15-11-23(4,12-16-25)26-13-9-18(10-14-26)20(27)17-5-7-19(24)8-6-17/h5-8,18H,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDQSWAAZXWYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCC(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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